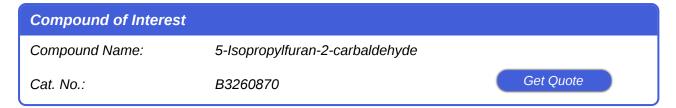


A Comparative Spectroscopic Guide to the Validation of 5-Isopropylfuran-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison to aid in the structural validation of **5-Isopropylfuran-2-carbaldehyde**. By presenting experimental data for structurally similar furan-2-carbaldehyde derivatives, this document serves as a valuable resource for confirming the identity and purity of the target compound through infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Structural Comparison

The validation of **5-Isopropylfuran-2-carbaldehyde**'s structure relies on comparing its spectroscopic data with that of known, structurally related compounds. The primary alternatives used for comparison in this guide are the parent compound, Furan-2-carbaldehyde, and its alkyl-substituted analogue, 5-Methylfuran-2-carbaldehyde.



Compound	Structure	Molecular Formula	Molecular Weight (g/mol)	
5-Isopropylfuran-2- carbaldehyde	S O N.H	C8H10O2	138.16[1]	
Furan-2-carbaldehyde	H	C₅H4O2	96.08[2]	
5-Methylfuran-2- carbaldehyde	O H	C ₆ H ₆ O ₂	110.11[3][4]	

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of the comparative compounds. These values provide a benchmark for the expected signals in the spectra of **5-**Isopropylfuran-2-carbaldehyde.

Table 2.1: Infrared (IR) Spectroscopy Data



Compound	C=O Stretch (cm ⁻¹)	C-H (aldehyde) Stretch (cm ⁻¹)	Furan Ring C=C Stretch (cm ⁻¹)
Furan-2-carbaldehyde	1660-1770[5]	2700-2860[5]	~1570, ~1470
5-Methylfuran-2- carbaldehyde	~1670	~2820, ~2740	~1575, ~1460
Expected for 5- Isopropylfuran-2- carbaldehyde	~1670	~2820, ~2740	~1575, ~1460

Note: The C=O stretching frequency for furan aldehydes is lowered due to conjugation with the furan ring.[5]

Table 2.2: ¹H NMR Spectroscopy Data (Chemical Shifts, δ ppm)

Compound	Aldehyde H	Furan H-3	Furan H-4	Isopropyl CH	Isopropyl CH₃
Furan-2- carbaldehyde	~9.6 (s)	~7.2 (d)	~6.6 (dd)	N/A	N/A
5- Methylfuran- 2- carbaldehyde	9.51 (s)[3]	7.19 (d)[3]	6.23 (d)[3]	N/A	2.41 (s)[3]
Expected for 5- Isopropylfura n-2- carbaldehyde	~9.5 (s)	~7.2 (d)	~6.2 (d)	~3.1 (septet)	~1.3 (d)

Note: Chemical shifts are reported relative to TMS (δ 0.00). The aldehyde proton signal is characteristically downfield.[5]

Table 2.3: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ ppm)



Compo und	C=O	Furan C2	Furan C5	Furan C3	Furan C4	Isoprop yl CH	Isoprop yl CH₃
Furan-2- carbalde hyde	~178	~153	~122	~113	~148	N/A	N/A
5- Methylfur an-2- carbalde hyde	176.81[3]	151.99[3]	159.77[3]	124.03[3]	109.62[3]	N/A	13.95[3]
Expected for 5- Isopropyl furan-2- carbalde hyde	~177	~152	~165	~123	~108	~28	~23

Table 2.4: Mass Spectrometry Data (m/z)

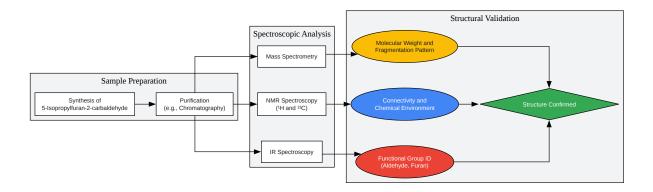
Compound	Molecular Ion (M+)	Key Fragments
Furan-2-carbaldehyde	96	95 (M-H), 67 (M-CHO), 39
5-Methylfuran-2-carbaldehyde	110	109 (M-H), 95 (M-CH ₃), 81 (M-CHO), 43
Expected for 5-Isopropylfuran- 2-carbaldehyde	138	123 (M-CH₃), 109 (M-C₂H₅), 95 (M-C₃H₁), 43 (isopropyl cation)

Note: Aldehydes and ketones often undergo α -cleavage and McLafferty rearrangement as characteristic fragmentation patterns.[6]

Experimental Workflow and Validation Logic



The structural validation of **5-Isopropylfuran-2-carbaldehyde** follows a logical progression of spectroscopic analyses. Each technique provides a piece of the structural puzzle, and together they offer definitive confirmation.



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Caption: Workflow for the spectroscopic validation of **5-Isopropylfuran-2-carbaldehyde**.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument parameters should be optimized for the specific sample and equipment used.

4.1 Infrared (IR) Spectroscopy

- Objective: To identify the key functional groups, particularly the aldehyde C=O and C-H stretches, and the furan ring vibrations.
- Methodology:



- A small amount of the purified liquid sample is placed between two potassium bromide
 (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
- Alternatively, for solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
- The sample is placed in the IR spectrometer.
- The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
- The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.[7]
- 4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Objective: To determine the connectivity of atoms and the chemical environment of the protons and carbons in the molecule.
- · Methodology:
 - Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
 - A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
 - The NMR tube is placed in the NMR spectrometer.
 - For ¹H NMR, the spectrum is acquired, and the chemical shifts, integration, and multiplicity
 of the signals are analyzed.
 - For ¹³C NMR, a proton-decoupled spectrum is typically acquired to give single lines for each unique carbon atom.
 - Advanced NMR techniques, such as COSY and HSQC, can be employed to further elucidate the structure if necessary.
- 4.3 Mass Spectrometry (MS)



- Objective: To determine the molecular weight of the compound and to analyze its fragmentation pattern to support the proposed structure.
- Methodology:
 - A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
 - The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
 - The molecules are ionized using an appropriate technique, such as Electron Ionization
 (EI) or Electrospray Ionization (ESI).
 - The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
 - The detector records the abundance of each ion, generating a mass spectrum.
 - The molecular ion peak is identified to confirm the molecular weight, and the fragmentation pattern is compared to that of known related structures.

Conclusion

The structural validation of **5-Isopropylfuran-2-carbaldehyde** is achieved through a synergistic application of IR, NMR, and mass spectrometry. By comparing the acquired spectra with the data from Furan-2-carbaldehyde and 5-Methylfuran-2-carbaldehyde, researchers can confidently confirm the presence of the furan ring, the aldehyde functional group, and the isopropyl substituent, thereby verifying the molecular structure. This guide provides the necessary comparative data and protocols to facilitate this analytical process.

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